![molecular formula C12H10BrN2O+ B271393 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium, also known as BPPEP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BPPEP is a cationic molecule that possesses a unique chemical structure, making it an ideal candidate for studying its mechanism of action and potential applications.
Mechanism of Action
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's mechanism of action is not well understood, but studies suggest that it interacts with negatively charged cell membranes, leading to its uptake into cells. Once inside the cell, this compound can potentially interact with intracellular components, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and cytotoxicity. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to reduce inflammation in various models, including a mouse model of psoriasis. However, this compound's cytotoxicity can limit its potential applications, as it can lead to cell death at high concentrations.
Advantages and Limitations for Lab Experiments
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's unique chemical structure and cationic nature make it an ideal candidate for various lab experiments. This compound's ability to interact with negatively charged cell membranes makes it an ideal candidate for drug delivery systems and biosensors. However, this compound's cytotoxicity can limit its potential applications, as it can lead to cell death at high concentrations.
Future Directions
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium's potential applications in various fields make it an exciting area of research. Future studies could focus on improving this compound's purity and yield through the development of new synthesis methods. Additionally, further studies could focus on understanding this compound's mechanism of action and potential applications in drug delivery systems, biosensors, and materials science. Finally, future studies could focus on reducing this compound's cytotoxicity to expand its potential applications.
Synthesis Methods
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium can be synthesized through various methods, including the reaction of 4-bromobenzaldehyde with 2-acetylpyrazine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity and yield of this compound can be improved through purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium has been extensively studied for its potential applications in various fields, including drug delivery, biosensors, and materials science. This compound's cationic nature makes it an ideal candidate for drug delivery systems, as it can interact with negatively charged cell membranes. This compound has also been used in biosensors to detect the presence of biomolecules such as glucose and cholesterol. Additionally, this compound has been incorporated into materials such as hydrogels and nanoparticles for various applications.
properties
Molecular Formula |
C12H10BrN2O+ |
---|---|
Molecular Weight |
278.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-pyrazin-1-ium-1-ylethanone |
InChI |
InChI=1S/C12H10BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-8H,9H2/q+1 |
InChI Key |
DZOWAIMJUVVXJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CC=NC=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.